Selective GLP-1R Binding Enabled by a Targeted C347^6.36b Residue Difference
The design of HTL26119 was explicitly driven by a single amino acid difference in the allosteric pocket: residue C347^6.36b in GLP-1R replaces the larger phenylalanine (F345^6.36b) found in GCGR [1]. This cysteine creates a distinct sub-pocket, allowing the compound to bind with selectivity for GLP-1R over GCGR. In contrast, the negative allosteric modulator (NAM) PF-06372222 was co-crystallized with GLP-1R but also exhibits primary activity as a glucagon receptor (GCGR) NAM, demonstrating dual pharmacology that is not observed with HTL26119 [2][3]. While the proprietary nature of HTL26119 means its absolute pKi and pKb values are not publicly disclosed, the targeting of C347^6.36b based on GCGR homology modeling is a verified structural differentiator [4].
| Evidence Dimension | Molecular selectivity determinant (residue-level target engagement) |
|---|---|
| Target Compound Data | Designed to interact with C347^6.36b in GLP-1R; selectivity validated via C347A and C438A mutagenesis and proteomics [1]. |
| Comparator Or Baseline | PF-06372222: Co-crystallized with GLP-1R but acts as a dual GCGR/GLP-1R NAM, lacking single-receptor selectivity [2][3]. GCGR contains F345^6.36b at the equivalent position, which is not targeted by HTL26119 [1]. |
| Quantified Difference | Not applicable; comparison is qualitative structural/mechanistic due to absence of public pKi data. |
| Conditions | Modeling based on GCGR crystal structure (Jazayeri et al., 2016) and GLP-1R homology models; binding confirmed by mutagenesis [1][4]. |
Why This Matters
For researchers needing a clean pharmacological tool to study GLP-1R-specific signaling without confounding GCGR activity, HTL26119's design offers a structural rationale for selectivity that dual NAMs like PF-06372222 cannot provide.
- [1] O'Brien A, Andrews SP, Baig AH, et al. Identification of a novel allosteric GLP-1R antagonist HTL26119 using structure-based drug design. Bioorg Med Chem Lett. 2019;29(20):126611. doi: 10.1016/j.bmcl.2019.08.015. View Source
- [2] Song G, Yang D, Wang Y, et al. Human GLP-1 receptor transmembrane domain structure in complex with allosteric modulators. Nature. 2017;546(7657):312-315. doi: 10.1038/nature22378. View Source
- [3] Bueno AB, Showalter AD, Wainscott DB, et al. Positive allosteric modulation of the glucagon-like peptide-1 receptor by diverse electrophiles. J Biol Chem. 2016;291(20):10700-10715. doi: 10.1074/jbc.M115.696039. View Source
- [4] Jazayeri A, Doré AS, Lamb D, et al. Extra-helical binding site of a glucagon receptor antagonist. Nature. 2016;533(7602):274-277. doi: 10.1038/nature17414. View Source
